molecular formula C17H16N2 B5620024 4-methyl-N-(4-methylphenyl)quinolin-2-amine

4-methyl-N-(4-methylphenyl)quinolin-2-amine

Cat. No.: B5620024
M. Wt: 248.32 g/mol
InChI Key: HQNGOCGBIGVSGF-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylphenyl)quinolin-2-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylphenyl)quinolin-2-amine can be achieved through several methods. One common approach involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization. For instance, the reaction of 4-methylaniline with 4-methylacetophenone in the presence of a catalyst such as zeolite can yield the desired quinoline derivative .

Another method involves the use of anthranilic acid derivatives, which can be cyclized under specific conditions to form the quinoline ring . These reactions typically require refluxing in ethanol with a catalytic amount of sodium acetate .

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches that have been adopted to produce these compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylphenyl)quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens (chlorine, bromine), Lewis acids

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated quinoline derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-methylquinoline
  • 4-methylquinoline
  • N-(4-methylphenyl)quinolin-2-amine

Uniqueness

4-methyl-N-(4-methylphenyl)quinolin-2-amine stands out due to its dual methyl substitution, which enhances its biological activity and stability compared to other quinoline derivatives. This unique structure allows for more effective interactions with molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-12-7-9-14(10-8-12)18-17-11-13(2)15-5-3-4-6-16(15)19-17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNGOCGBIGVSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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